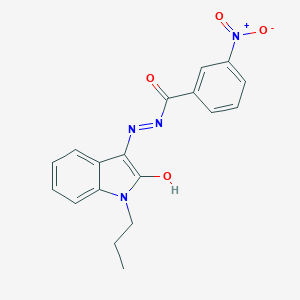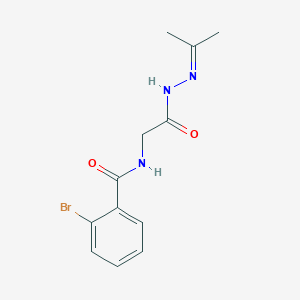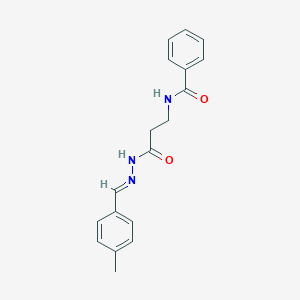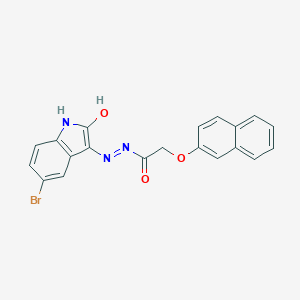
(E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is a synthetic organic compound characterized by its complex structure, which includes a brominated oxoindoline moiety and a naphthalen-2-yloxy group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the condensation of 5-bromo-2-oxoindoline-3-carbaldehyde with 2-(naphthalen-2-yloxy)acetohydrazide under acidic or basic conditions to form the hydrazone intermediate.
Cyclization: The hydrazone intermediate undergoes cyclization to form the final product. This step may require specific catalysts or reagents to facilitate the reaction.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different biological activities.
Substitution: The bromine atom in the oxoindoline moiety can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxo derivatives, while substitution reactions can produce a range of substituted indoline compounds.
Scientific Research Applications
Chemistry
In chemistry, (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
Biologically, this compound has shown potential in various assays for its antimicrobial, antifungal, and anticancer activities. Researchers are investigating its interactions with biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide is being studied for its potential therapeutic applications. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The brominated oxoindoline moiety is believed to play a crucial role in binding to these targets, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N’-(5-chloro-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- (E)-N’-(5-fluoro-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
- (E)-N’-(5-methyl-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide
Uniqueness
The uniqueness of (E)-N’-(5-bromo-2-oxoindolin-3-ylidene)-2-(naphthalen-2-yloxy)acetohydrazide lies in its brominated oxoindoline moiety, which imparts distinct chemical and biological properties. Compared to its chloro, fluoro, and methyl analogs, the bromine atom may enhance its binding affinity to certain biological targets, potentially leading to more potent biological activities.
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14BrN3O3/c21-14-6-8-17-16(10-14)19(20(26)22-17)24-23-18(25)11-27-15-7-5-12-3-1-2-4-13(12)9-15/h1-10,22,26H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAHXSKYYQRYDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14BrN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
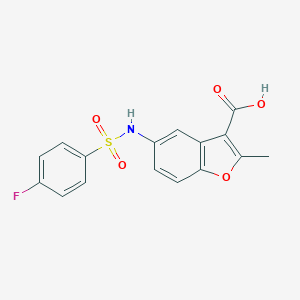
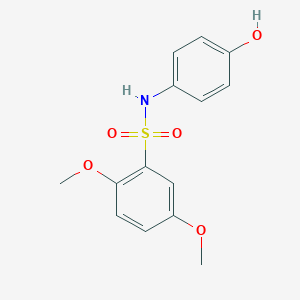
![4-[(6-methylnaphthalen-2-yl)sulfonyl]morpholine](/img/structure/B352349.png)
![Methyl 2-[(3-aminobenzoyl)amino]benzoate](/img/structure/B352374.png)
![1-(2-Oxo-1,2-dihydro-benzo[cd]indole-6-sulfonyl)-pyrrolidine-2-carboxylic acid](/img/structure/B352395.png)
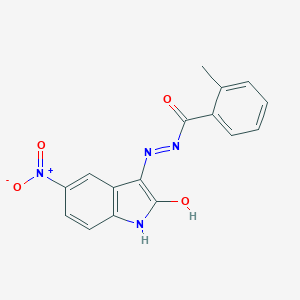
![4-chlorophenyl 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoate](/img/structure/B352404.png)

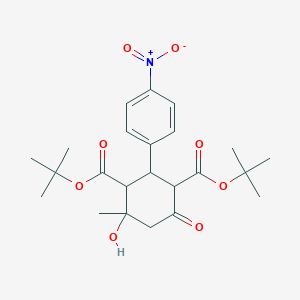
![N-{4-[(2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]phenyl}acetamide](/img/structure/B352413.png)
![N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B352416.png)
